2-Ethoxy-4-[2-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)phenoxy]-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-[2-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)phenoxy]-1-nitrobenzene is a complex organic compound with significant applications in various fields This compound is known for its unique structural properties, which include multiple nitro and ethoxy groups, as well as a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-[2-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)phenoxy]-1-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of ethoxybenzene derivatives, followed by etherification and further nitration to introduce the nitro groups at specific positions. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and etherification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-[2-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)phenoxy]-1-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-Ethoxy-4-[2-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)phenoxy]-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-[2-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)phenoxy]-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro and ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene: Similar structure but with a chloro group instead of an ethoxy group.
2-Ethoxy-4-nitrobenzoic acid: Contains similar nitro and ethoxy groups but lacks the trifluoromethyl group and has a carboxylic acid group instead
Uniqueness
2-Ethoxy-4-[2-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)phenoxy]-1-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C23H19F3N2O8 |
---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
1,2-bis(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C23H19F3N2O8/c1-3-33-20-12-15(6-8-17(20)27(29)30)35-19-10-5-14(23(24,25)26)11-22(19)36-16-7-9-18(28(31)32)21(13-16)34-4-2/h5-13H,3-4H2,1-2H3 |
InChI Key |
PZRDQYPAJNVMSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)OC3=CC(=C(C=C3)[N+](=O)[O-])OCC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.